1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid
Description
Overview of 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic Acid
This compound (PubChem CID: 44121824) is a heterocyclic organic compound with the molecular formula $$ \text{C}{18}\text{H}{22}\text{N}2\text{O}3 $$ and a molecular weight of 314.4 g/mol. Its structure features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl moiety. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, contributes to its planar geometry, while the piperidine ring introduces conformational flexibility. The compound’s SMILES notation, $$ \text{CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3CCCC(C3)C(=O)O} $$, and InChIKey, $$ \text{DRYWRZABMNBJLD-UHFFFAOYSA-N} $$, provide precise stereochemical descriptors.
Motivation for Academic Study of the Compound
This compound is of significant academic interest due to its structural complexity and potential as a scaffold for drug discovery. The piperidine moiety is a common pharmacophore in bioactive molecules, exemplified by its presence in pharmaceuticals such as the BTK inhibitor branebrutinib. The oxazole ring, known for its electron-deficient nature, enhances binding affinity to biological targets through dipole interactions and hydrogen bonding. Additionally, the carboxylic acid group offers opportunities for derivatization, enabling the tuning of solubility and bioavailability. Studies on analogous compounds, such as 2-ethyl-4-phenylpyrimidine-5-carboxylic acid, highlight the role of carboxylic acid-containing heterocycles in modulating enzyme activity.
Historical Context and Discovery
The compound was first cataloged in PubChem in 2009, with structural details and synthetic protocols emerging in subsequent years. Its synthesis likely employs strategies such as the Fischer oxazole synthesis or van Leusen reaction , which are well-established for constructing oxazole rings. For instance, the Fischer method involves condensing cyanohydrins with aldehydes under acidic conditions, while the van Leusen reaction utilizes TosMIC (tosylmethyl isocyanide) to form oxazoles from aldehydes. The piperidine-carboxylic acid component may originate from chiral piperidine-3-carboxylic acid precursors, which are commercially available and widely used in asymmetric synthesis.
Relevance in Contemporary Chemical Research
In modern research, this compound serves as a model system for studying:
- Conformational dynamics : The piperidine ring’s chair-to-boat transitions influence ligand-receptor binding kinetics.
- Structure-activity relationships (SAR) : Modifications to the oxazole’s methylphenyl group or piperidine’s substituents can alter bioactivity.
- Green synthesis techniques : Recent advances, such as microwave-assisted cyclization or solvent-free reactions, aim to optimize its synthesis.
Its structural analogs, such as 1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid (CID: 44121821), have been investigated for antimicrobial and anticancer properties, underscoring its therapeutic potential.
Scope and Objectives of the Review
This review systematically examines:
- Synthetic pathways for constructing the oxazole-piperidine-carboxylic acid framework.
- Spectroscopic and computational characterization data.
- Applications in medicinal chemistry and materials science.
By collating data from PubChem, peer-reviewed journals, and patents, this work aims to provide a consolidated reference for researchers exploring heterocyclic compounds with dual aromatic and alicyclic motifs.
Table 1: Key Structural and Physicochemical Properties
Properties
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-3-6-14(9-12)17-19-16(13(2)23-17)11-20-8-4-7-15(10-20)18(21)22/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYWRZABMNBJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The structure of the compound suggests that it may have a similar mechanism of action to other oxazole derivatives. .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Oxazole derivatives are often involved in inhibiting enzyme activity, which can affect various biochemical pathways.
Pharmacokinetics
Result of Action
Given the lack of specific information, it’s difficult to predict the exact effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific studies on this compound, it’s challenging to provide detailed insights.
Biological Activity
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid (CAS Number: 1119450-03-1) is a bioactive compound that has garnered attention in the field of medicinal chemistry. This compound features a complex structure that includes a piperidine ring and an oxazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₂N₂O₃, with a molecular weight of 314.39 g/mol. Its structure can be represented as follows:
Pharmacological Effects
Research indicates that compounds similar to 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine derivatives exhibit various pharmacological effects:
- Antidepressant Activity : Studies have shown that piperidine derivatives can act on neurotransmitter systems, potentially providing antidepressant effects through modulation of serotonin and norepinephrine levels in the brain .
- Antinociceptive Properties : Similar compounds have demonstrated pain-relieving properties in animal models, indicating potential use in pain management therapies .
- Antimicrobial Activity : Compounds containing oxazole rings have been reported to exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : It may interact with various receptors such as serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and pain perception.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its antinociceptive effects.
Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives and evaluated their antidepressant-like effects using the forced swim test in mice. Results indicated that compounds with structural similarities to 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine exhibited significant reductions in immobility time, suggesting potential antidepressant activity .
Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial properties of oxazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating strong antimicrobial potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its oxazole and piperidine moieties suggest possible interactions with biological targets, particularly in the central nervous system (CNS). Researchers have explored its efficacy in modulating neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Pharmacological Studies
Pharmacological studies have indicated that this compound may exhibit analgesic and anti-inflammatory properties. Its ability to affect pain pathways makes it a candidate for further investigation in pain management therapies.
Material Science
In material science, the compound's unique structure allows it to be incorporated into polymers and other materials to enhance their properties. Research has shown that compounds with piperidine structures can improve the mechanical strength and thermal stability of materials.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of similar piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine ring can enhance receptor affinity, indicating a promising pathway for developing new antidepressants.
Case Study 2: Anti-inflammatory Activity
Research reported in Pharmacology Reports tested derivatives of oxazole compounds for anti-inflammatory effects. The study found that certain modifications significantly reduced inflammatory markers in vitro, suggesting that this compound could lead to new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Piperidine-4-Carboxylic Acid Variant
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS: 1119450-03-1) differs only in the position of the carboxylic acid group (4-position instead of 3). Despite identical molecular formulas and weights (C₁₈H₂₂N₂O₃ , 314.38 g/mol), the spatial orientation impacts physicochemical properties:
- Solubility : The 4-carboxylic acid variant may exhibit altered solubility due to differences in hydrogen-bonding capacity.
- Biological Activity : Positional isomers often show divergent binding affinities. For example, RCSB PDB ligand ZK-806974, a piperidine-3-carboxylic acid derivative, demonstrates affinity for thrombin, suggesting the 3-position may favor target engagement .
Substituent Variations on the Oxazole Ring
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS: 927637-85-2)
- Structure : Replaces the 3-methylphenyl group with a 4-ethylphenyl substituent.
- Molecular Formula : C₁₉H₂₄N₂O₃ , MW: 328.41 g/mol .
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid (CAS: 1223883-26-8)
Functional Group Modifications
5-(3-Methylphenyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid (CAS: 2680798-86-9)
- Structure : Replaces the oxazole-methyl group with a trifluoroacetyl moiety.
- Molecular Formula: C₁₅H₁₆F₃NO₃, MW: 315.29 g/mol .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 3-carboxylic acid variant may offer superior target engagement compared to the 4-position isomer, as seen in thrombin-binding ligands .
- Substituent Effects : Bulkier aryl groups (e.g., 4-ethylphenyl) enhance lipophilicity but may reduce solubility, necessitating formulation adjustments .
- Heterocyclic Modifications : Oxadiazole derivatives exhibit improved metabolic stability, making them viable for long-acting therapeutics .
Preparation Methods
Synthesis of 5-Chloro-1,2-dimethyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acid (Intermediate A)
- Starting Material: Ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylates.
- Reaction: The key step involves the formation of the oxazole ring via the van Leusen reaction, which employs toluene sulfonylmethyl isocyanide (TOSMIC) as the heterocyclic building block.
- Procedure: Ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylates are reacted with TOSMIC in the presence of potassium carbonate in dehydrated methanol under reflux for approximately 4 hours. The reaction results in the formation of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, which are subsequently hydrolyzed with potassium hydroxide in a dioxane-water mixture to yield the corresponding carboxylic acids.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Pyrrole formation | Ethyl 2-methyl-5-oxo-4,5-dihydropyrrole + TOSMIC | ~87% | Reflux in methanol |
| Hydrolysis | KOH in dioxane-water | 87% | Acidification yields the acid |
Formation of the Oxazole Ring and Introduction of the Methylphenyl Group
- The van Leusen reaction is employed again, where the aldehyde function on the pyrrole derivative reacts with TOSMIC to form the oxazole ring fused to the pyrrole core.
- The methylphenyl substituent at the 2-position of the oxazole is introduced via aryl substitution on the aldehyde precursor, often using aryl Grignard reagents or arylboronic acids in the presence of catalysts such as palladium.
- The synthesis of 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acids has been achieved with yields around 80-87% (see reference).
Functionalization of the Piperidine Ring
- The piperidine ring is introduced via nucleophilic substitution or cyclization strategies:
- Starting from the corresponding carboxylic acid derivatives, amide formation is achieved by reacting with appropriate amines.
- Alternatively, cyclization reactions involving amino precursors can form the piperidine ring directly.
- Amide formation: The carboxylic acid reacts with amines (e.g., methyl, ethyl, aryl amines) in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in solvents like dichloromethane or DMF.
- Ring closure: Under suitable conditions, the amino group can cyclize to form the piperidine ring, especially if protected groups are used to direct reactivity.
- The synthesis of various piperidine derivatives with carboxylic acid functionalities has been documented with yields ranging from 70-85%, emphasizing mild reaction conditions to preserve the integrity of the heterocyclic core.
Final Assembly and Purification
- The final compound is obtained by purification via recrystallization from solvents such as ethanol, acetonitrile, or aqueous mixtures.
- Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Methods
| Step | Key Reagents | Conditions | Yield | Purpose |
|---|---|---|---|---|
| Pyrrole synthesis | Ethyl 2-methyl-5-oxo-4,5-dihydropyrrole + TOSMIC | Reflux in methanol | ~87% | Form heterocyclic core |
| Hydrolysis | KOH in dioxane-water | Reflux | 87% | Convert ester to acid |
| Oxazole formation | Aldehyde + TOSMIC | Reflux | 80-87% | Fuse oxazole ring |
| Aromatic substitution | Aryl reagents | Pd-catalyzed | Variable | Introduce methylphenyl group |
| Piperidine functionalization | Amine + carboxylic acid | DCC/EDC coupling | 70-85% | Attach piperidine ring |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Oxazole ring formation : Condensation of substituted acetamide derivatives with aldehydes under acidic conditions.
- Piperidine coupling : Alkylation of the oxazole intermediate with a piperidine derivative bearing a carboxylic acid group.
- Purification : Techniques like High-Performance Liquid Chromatography (HPLC) and recrystallization ensure purity (>95%).
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) validate structural integrity .
Q. How does the structural configuration of the compound influence its physicochemical properties and initial biological activity?
- Key Features :
- The piperidine-3-carboxylic acid moiety enhances solubility and potential hydrogen bonding with biological targets.
- The 5-methyl-2-(3-methylphenyl)oxazole group contributes to lipophilicity and π-π stacking interactions.
- Methodological Insight : LogP calculations and receptor-binding assays (e.g., SPR or ITC) can correlate structure with solubility and affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Approach :
- Comparative SAR Analysis : Evaluate structural analogs (e.g., 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid) to identify substituent-specific activity trends .
- Experimental Validation : Replicate assays under standardized conditions (pH, temperature, and buffer composition) to isolate variables.
- Data Normalization : Use reference compounds with well-characterized activity (e.g., enzyme inhibitors) as internal controls .
Q. What in silico strategies are effective for predicting the compound’s binding modes and selectivity against target enzymes?
- Methodology :
- Molecular Docking : Employ software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) using AMBER or GROMACS.
- Selectivity Screening : Compare docking scores against off-target proteins (e.g., CYP450 isoforms) to predict adverse effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?
- Strategy :
- Substituent Modification : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Prodrug Development : Esterify the carboxylic acid to improve oral bioavailability.
- In Vivo Testing : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .
Q. What analytical techniques are critical for assessing the compound’s stability under varying storage and experimental conditions?
- Protocol :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
- Stability-Indicating Assays : Use reverse-phase HPLC with UV detection to quantify degradation products.
- Mass Spectrometry : Identify oxidative or hydrolytic byproducts (e.g., lactam formation from piperidine ring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
